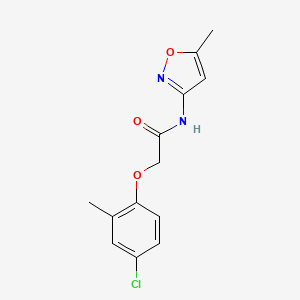

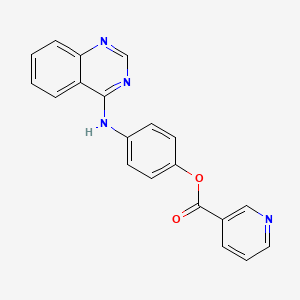

![molecular formula C22H24N6O B5504349 N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)

N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazinone compounds involves multiple steps, including condensation, cycloalkylation, and nucleophilic substitution reactions. For example, the synthesis of thieno[2,3-c]pyridazines and related derivatives is achieved by condensing 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes, followed by various reactions including refluxing with phosphorus oxychloride, reacting with thiourea, and cycloalkylation with halocompounds in the presence of sodium methoxide (Gaby et al., 2003). These synthetic routes highlight the complexity and versatility in synthesizing pyridazine-based compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine" has been elucidated using X-ray diffraction methods. Studies on anticonvulsant compounds have shown that the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle are crucial structural features (Georges et al., 1989). These findings provide insights into the electronic and structural characteristics essential for the biological activity of these molecules.

Chemical Reactions and Properties

The chemical reactivity of pyridazinone derivatives encompasses a broad range of reactions, including cycloadditions, nucleophilic substitutions, and carbonylation reactions at a C−H bond. For instance, N-(2-pyridinyl)piperazines have been shown to undergo a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond, influenced by electronic factors (Ishii et al., 1997). These reactions underscore the complex chemical behavior and potential utility of such compounds in organic synthesis and potential applications.

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of analogues, including N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine, aims to discover more potent and selective antithrombotic drugs. These compounds, synthesized through various chemical reactions, have shown effectiveness against platelet aggregation induced by ADP in vitro, with one compound demonstrating the most potent activity among synthesized titles (Dong, 2003).

Brain-Specific Delivery Systems

Radioiodinated phenylamines attached to dihydropyridine carriers, closely related to the structure of interest, have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals. These compounds showed good brain uptake and favorable brain to blood ratios in rats, demonstrating the technique's usefulness for measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Herbicide Action Modes

Substituted pyridazinone compounds, related to the chemical , have been studied for their herbicidal properties, showing inhibition of photosynthesis and the Hill reaction in barley. These actions account for the phytotoxicity of such compounds, offering insight into their modes of action as herbicides (Hilton et al., 1969).

Anti-inflammatory and Analgesic Activities

Derivatives of pyridazinone, which share a structural framework with N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these, specific compounds demonstrated promising analgesic and anti-inflammatory effects without inducing gastric ulcerogenic effects, indicating their potential for medical applications (Gökçe et al., 2005).

Antineoplastic Properties

The metabolism of flumatinib, a compound with a similar chemical structure, has been studied in chronic myelogenous leukemia patients. Understanding its metabolic pathways, including N-demethylation and hydroxylation, provides valuable insights into the development of effective antineoplastic agents (Gong et al., 2010).

properties

IUPAC Name |

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-17-7-8-19(23-16-17)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRBBDXUAQHYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)